molecular formula C18H16ClN3O3S B1221108 2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide

2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide

Cat. No. B1221108
M. Wt: 389.9 g/mol
InChI Key: SKKYWAALJLNZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Antimicrobial Activity

A key application of compounds related to 2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide is in antimicrobial activity. Studies have demonstrated that derivatives of benzothiazole, a core component of this compound, show variable and modest activity against strains of bacteria and fungi. This suggests potential for these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

These compounds have also been explored for their potential in cancer treatment. For instance, indapamide derivatives, which share a similar chemical structure, have demonstrated proapoptotic activity in melanoma cell lines, suggesting their utility as anticancer agents (Yılmaz et al., 2015). Additionally, certain benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, further reinforcing their potential in cancer therapeutics (Yoshida et al., 2005).

Neuroleptic Activity

There is also evidence of neuroleptic activity in related benzamide derivatives. Compounds synthesized as potential neuroleptics have been evaluated for their inhibitory effects on stereotyped behavior in animal models, indicating their relevance in the treatment of psychiatric disorders (Iwanami et al., 1981).

properties

Product Name

2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C18H16ClN3O3S/c1-25-11-6-7-14-15(10-11)26-18(21-14)22-16(23)8-9-20-17(24)12-4-2-3-5-13(12)19/h2-7,10H,8-9H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

SKKYWAALJLNZAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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